molecular formula C10H16N4O3 B13742646 1-(Dimethylcarbamoyl)-3-methyl-1h-pyrazol-5-yl dimethylcarbamate CAS No. 22021-66-5

1-(Dimethylcarbamoyl)-3-methyl-1h-pyrazol-5-yl dimethylcarbamate

Cat. No.: B13742646
CAS No.: 22021-66-5
M. Wt: 240.26 g/mol
InChI Key: LWVDEWOJWRWINH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate involves several steps. One common method includes the reaction of dimethylcarbamoyl chloride with 3-methyl-1H-pyrazol-5-amine under controlled conditions. Industrial production methods often involve the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with the pyrazole derivative .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect .

Comparison with Similar Compounds

1-(Dimethylcarbamoyl)-3-methyl-1H-pyrazol-5-yl dimethylcarbamate is similar to other carbamate pesticides such as carbaryl and aldicarb. it is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties . Similar compounds include:

    Carbaryl: Another widely used carbamate pesticide with a different structure.

    Aldicarb: A highly toxic carbamate pesticide used in agriculture.

    Methomyl: A carbamate pesticide with a different mechanism of action.

These comparisons highlight the unique aspects of this compound, particularly its specific chemical structure and its applications in various fields.

Properties

CAS No.

22021-66-5

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

[2-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)14(11-7)9(15)12(2)3/h6H,1-5H3

InChI Key

LWVDEWOJWRWINH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

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